(Iodomethyl)dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H9ISi |
|---|---|
Molecular Weight |
200.09 g/mol |
IUPAC Name |
iodomethyl(dimethyl)silane |
InChI |
InChI=1S/C3H9ISi/c1-5(2)3-4/h5H,3H2,1-2H3 |
InChI Key |
CZEYGPCTVRWMHG-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)CI |
Origin of Product |
United States |
Synthetic Methodologies for Compounds Featuring the Iodomethyl Dimethylsilane Motif
Direct Synthetic Routes to (Iodomethyl)dimethylsilane
The most direct and widely employed method for the synthesis of this compound is the Finkelstein reaction. iitk.ac.inorganic-chemistry.org This classic nucleophilic substitution reaction involves the exchange of a halide for an iodide. In this context, the readily available (chloromethyl)dimethylsilane (B1588744) serves as the starting material.
The reaction is typically carried out by treating (chloromethyl)dimethylsilane with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent. iitk.ac.in Acetone (B3395972) is a commonly used solvent due to its ability to dissolve sodium iodide while the resulting sodium chloride is poorly soluble, thus driving the reaction to completion in accordance with Le Châtelier's principle. nih.govchemrxiv.org
General Reaction Scheme:
(CH₃)₂Si(CH₂Cl) + NaI → (CH₃)₂Si(CH₂I) + NaCl(s)
The reaction proceeds via an S\textsubscript{N}2 mechanism, where the iodide ion acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion. iitk.ac.in This method is efficient for primary halides like (chloromethyl)dimethylsilane. chemrxiv.org
Table 1: Typical Reaction Parameters for the Finkelstein Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | (Chloromethyl)dimethylsilane |
| Reagent | Sodium Iodide (NaI) |
| Solvent | Acetone |
| Stoichiometry | Excess NaI |
| Mechanism | S\textsubscript{N}2 |
Generation of Iodomethylsilane Functionality via Precursor Transformation (e.g., Alcohol Iodination Strategies)
An alternative approach to the (iodomethyl)dimethylsilyl motif involves the transformation of a precursor functional group, most notably a hydroxyl group. The key precursor for this strategy is (hydroxymethyl)dimethylsilane.
The synthesis of (hydroxymethyl)dimethylsilane can be achieved through the hydrolysis of (chloromethyl)dimethylsilane. cymitquimica.com However, care must be taken as the presence of moisture can lead to the formation of silanol (B1196071) compounds and the release of hydrochloric acid. cymitquimica.com A more controlled synthesis involves the reduction of a corresponding silyl (B83357) ester or the hydrolysis of a silyl ether under non-acidic conditions.
Once (hydroxymethyl)dimethylsilane is obtained, it can be converted to this compound using various iodination methods developed for alcohols. A common method involves the use of a metal iodide in the presence of a Lewis acid. For instance, a system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide in acetonitrile (B52724) has been shown to be effective for the conversion of primary alcohols to the corresponding iodides.
Another strategy involves a two-step process where the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, followed by a Finkelstein-type reaction with sodium iodide.
Reaction Pathway from (Hydroxymethyl)dimethylsilane:
(Hydroxymethyl)dimethylsilane Synthesis: (CH₃)₂Si(CH₂Cl) + H₂O → (CH₃)₂Si(CH₂OH) + HCl
Iodination of (Hydroxymethyl)dimethylsilane: (CH₃)₂Si(CH₂OH) + NaI/CeCl₃·7H₂O → (CH₃)₂Si(CH₂I)
This precursor transformation route offers an alternative when (chloromethyl)dimethylsilane is not the preferred starting material or when exploring different synthetic strategies.
Table 2: Reagents for the Conversion of Alcohols to Iodides
| Reagent System | Description |
| NaI / CeCl₃·7H₂O | A mild system for the direct iodination of alcohols. |
| PPh₃ / I₂ / Imidazole | A versatile system for the conversion of alcohols to iodides. |
| TsCl or MsCl, then NaI | Two-step process via a sulfonate ester intermediate. |
Multistep Synthesis of Complex Architectures Incorporating this compound Units
The this compound moiety is a valuable building block in the synthesis of more complex organosilicon compounds and organic molecules. Its utility stems from the reactivity of the carbon-iodine bond, which allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One notable example of its incorporation into a complex structure is through iodine-promoted rearrangement reactions. For instance, the reaction of tetraallylsilane (B74137) with iodine can lead to the formation of silacyclic compounds containing an (iodomethyl)dimethylsilyl group. This transformation proceeds through an intramolecular allylation of a β-silyl carbocation intermediate.
Furthermore, the (iodomethyl)dimethylsilyl group can be used as an alkylating agent. nih.gov For example, it can be reacted with nucleophiles such as amines, alkoxides, and carbanions to introduce the dimethylsilylmethyl group into a target molecule. This is particularly useful in the synthesis of modified nucleosides and other biologically active compounds. nih.gov
The incorporation of the (iodomethyl)dimethylsilyl unit can also be a key step in the synthesis of specialized organosilicon polymers. unt.eduresearchgate.net The reactive iodomethyl group can serve as a site for polymerization or for grafting side chains onto a polymer backbone, leading to materials with tailored properties.
Table 3: Examples of Complex Molecules Synthesized Using this compound or Related Precursors
| Molecule Type | Synthetic Application of (Iodomethyl)dimethylsilyl Motif |
| Silacycles | Intramolecular rearrangement reactions. |
| Modified Nucleosides | Alkylation of heterocyclic bases. nih.gov |
| Organosilicon Polymers | Monomer for polymerization or functionalization of polymers. unt.eduresearchgate.net |
Optimization and Scalability Considerations in Synthetic Protocols
For the synthesis of this compound to be practical for larger-scale applications, optimization of the reaction conditions and consideration of scalability are essential. The Finkelstein reaction, being the primary route, is the main focus of these efforts.
Optimization of the Finkelstein Reaction:
Solvent: While acetone is the classic solvent, other polar aprotic solvents like dimethylformamide (DMF) can also be used. iitk.ac.in The choice of solvent can influence the reaction rate and the solubility of the reactants and byproducts.
Temperature: The reaction is typically conducted at reflux to increase the reaction rate. However, the optimal temperature may vary depending on the solvent and the specific substrate.
Reagent Stoichiometry: Using a significant excess of sodium iodide is crucial to drive the equilibrium towards the formation of the desired iodoalkane. organic-chemistry.org
Purity of Reactants: The presence of water can be detrimental as it can lead to the hydrolysis of the starting material and the product. cymitquimica.com Therefore, anhydrous conditions are preferred.
Scalability:
The Finkelstein reaction is generally considered to be a scalable process. orgsyn.org However, on an industrial scale, considerations such as heat transfer, efficient mixing of the heterogeneous reaction mixture (due to the precipitation of sodium chloride), and product isolation and purification become more critical. The filtration of the precipitated salt and the removal of the solvent are key steps in the workup.
Table 4: Key Parameters for Optimization and Scalability
| Factor | Consideration |
| Optimization | |
| Solvent | Polarity, solubility of reactants and byproducts. |
| Temperature | Reaction rate vs. side reactions. |
| Reagent Ratio | Driving the reaction to completion. |
| Scalability | |
| Heat Management | Exothermic nature of the reaction. |
| Mass Transfer | Efficient mixing of heterogeneous mixture. |
| Downstream Processing | Filtration, distillation, and purification. |
| Economics | Cost of raw materials and waste management. |
Reactivity Profiles and Transformative Applications of Iodomethyl Dimethylsilane
Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies Utilizing (Iodomethyl)dimethylsilane
This compound serves as a versatile reagent in organic synthesis, primarily due to the reactivity of its carbon-iodine bond. This functionality allows for the formation of both carbon-carbon and carbon-heteroatom bonds through various mechanisms, including metal-catalyzed cross-coupling and radical-mediated transformations. These strategies enable the introduction of the dimethylsilylmethyl group into a wide array of organic molecules.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. This compound, as a primary alkyl iodide, is a suitable electrophilic partner in several such reactions, reacting with organometallic nucleophiles to create a new C-C bond.
Rhodium-catalyzed cross-coupling reactions provide an effective method for the formation of carbon-carbon bonds. The addition of organozinc reagents to unsaturated compounds is a known application of rhodium catalysis nih.govorganic-chemistry.org. In the context of this compound, a rhodium catalyst could facilitate its coupling with arylzinc compounds.
The general catalytic cycle for such a cross-coupling reaction would likely involve:
Oxidative Addition: The Rh(I) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Rh(III)-alkyl intermediate.
Transmetalation: The aryl group from the arylzinc reagent is transferred to the rhodium center, displacing the iodide and forming a diarylalkyl-Rh(III) complex.
Reductive Elimination: The desired C-C bond is formed as the alkyl and aryl groups are eliminated from the rhodium center, regenerating the Rh(I) catalyst.
While this reaction is mechanistically plausible and analogous to established rhodium-catalyzed processes, specific examples detailing the cross-coupling of this compound with arylzinc compounds are not extensively documented in the reviewed literature.
Beyond rhodium, other transition metals like palladium, nickel, and copper are widely used to catalyze cross-coupling reactions involving alkyl halides.
Palladium-Catalyzed Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a cornerstone of C-C bond formation wikipedia.org. This reaction is particularly effective for coupling unactivated primary alkyl iodides. A well-established catalyst system for this transformation employs 2% Pd₂(dba)₃, 8% PCyp₃ (tricyclopentylphosphine), and N-methylimidazole (NMI) in a THF/NMP solvent mixture organic-chemistry.org. Given that this compound is a primary alkyl iodide, it is an excellent candidate for this type of reaction, allowing for the formation of bonds with a variety of alkyl-, alkenyl-, and arylzinc partners. The reaction is known to tolerate a wide range of functional groups organic-chemistry.org.
Nickel-Catalyzed Cross-Electrophile Coupling: Nickel catalysts are notable for their ability to couple two different electrophiles, such as an aryl halide and an alkyl halide nih.gov. This approach avoids the pre-formation of organometallic reagents. In such a reaction, this compound would serve as the alkyl halide partner. The mechanism often involves both polar and radical steps, where a nickel(0) complex selectively reacts with the aryl halide first, followed by a process that engages the alkyl halide to form the final C-C bond nih.govescholarship.org.
Copper-Catalyzed Coupling: Copper catalysts can also facilitate the cross-coupling of alkyl iodides. Novel strategies have been developed that use aryl radicals, generated via copper catalysis, to initiate the cleavage of the C-I bond in alkyl iodides. The resulting alkyl radicals then enter a copper catalytic cycle to couple with a nucleophilic partner, such as a difluoromethyl zinc reagent in a Negishi-type reaction nih.gov. This radical-based approach engages a diverse range of alkyl iodides at room temperature nih.gov.
Table 1: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions with this compound
| Catalyst System | Coupling Partner | Reaction Type | Key Features |
|---|---|---|---|
| Palladium/PCyp₃ | Organozinc Reagents | Negishi Coupling | Effective for primary alkyl iodides; high functional group tolerance organic-chemistry.org. |
| Nickel/Bipyridine | Aryl Halides | Cross-Electrophile Coupling | Couples two electrophiles directly; involves radical intermediates nih.gov. |
| Copper | Organozinc Reagents | Negishi-Type Coupling | Radical-initiated C-I bond cleavage; proceeds at room temperature nih.gov. |
Radical-Mediated Transformations
The carbon-iodine bond of this compound is relatively weak, making it a good precursor for the generation of the dimethylsilylmethyl radical under photolytic or radical-initiating conditions. This radical can then participate in various C-C bond-forming reactions.
A noteworthy application of this compound is in photocatalytic tandem reactions. Specifically, it has been shown to be a compatible substrate in a sequence involving a Ueno–Stork cyclization followed by an intermolecular Giese addition for the stereoselective difunctionalization of allylic alcohols.
In this process, the allylic alcohol is first converted to a silyl (B83357) ether with this compound. Under photocatalytic conditions, the dimethylsilylmethyl radical is generated. This radical then adds intramolecularly to the alkene in a 5-exo-trig cyclization, forming a five-membered oxasilolane ring and generating a new carbon-centered radical. This new radical is subsequently trapped by an electron-deficient alkene in an intermolecular Giese addition to forge the final C-C bond. This reaction avoids the use of toxic tin reagents typically required in classical Ueno-Stork conditions.
Table 2: Tandem Ueno-Stork/Giese Addition with this compound
| Starting Material | Key Steps | Product |
|---|
Beyond tandem sequences, the dimethylsilylmethyl radical generated from this compound can be trapped in simple intermolecular additions. The Giese reaction is a classic example, where a carbon-centered radical adds to an electron-deficient alkene, such as an acrylate, acrylonitrile, or vinyl sulfone.
The process is typically a chain reaction initiated by a radical initiator (e.g., AIBN) or photolysis:
Initiation: A radical initiator generates the initial radical species.
Propagation: A chain carrier, such as a silane like (TMS)₃SiH, reacts with this compound via halogen atom transfer to produce the dimethylsilylmethyl radical mdpi.com. This radical then adds to an electron-deficient alkene, creating a new C-C bond and a new radical intermediate. This new radical then abstracts a hydrogen atom from the silane to yield the final product and regenerate the silyl radical to continue the chain.
Termination: Two radicals combine to end the chain.
This method allows for the direct addition of the dimethylsilylmethyl group across a double bond, providing a straightforward route to more complex silicon-containing molecules.
Nucleophilic Addition and Substitution Reactions at the Iodomethyl Group
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, enabling a variety of substitution reactions. In these reactions, a nucleophile displaces the iodide ion, which is an excellent leaving group. This reactivity allows for the introduction of the dimethylsilylmethyl group onto a wide range of substrates.
One common application is the reaction with carbon nucleophiles, such as organometallic reagents. For instance, the rhodium-catalyzed cross-coupling of arylzinc iodides with (iodomethyl)trimethylsilane (a related compound) yields functionalized benzylsilanes. organic-chemistry.org This transformation proceeds efficiently under mild conditions and tolerates various functional groups. organic-chemistry.org The catalytic cycle is notable as it is believed to initiate with transmetalation rather than the more typical oxidative addition observed in palladium or nickel catalysis. organic-chemistry.org
Nitrogen and phosphorus-based nucleophiles also readily react with this compound. For example, primary and secondary amines, as well as phosphines, can be silylmethylated. Thiolates, being soft nucleophiles, are particularly effective in displacing the iodide, forming silylmethyl thioethers. nih.gov The principles of Hard and Soft Acid and Base (HSAB) theory can be applied to predict the success of these reactions, where soft electrophiles (like the iodomethyl group) react favorably with soft nucleophiles. nih.gov
The Finkelstein reaction provides a classic example of nucleophilic substitution, where an alkyl iodide is formed from an alkyl chloride or bromide by treatment with sodium iodide in acetone (B3395972). acsgcipr.org While this compound already contains iodide, the principle of using a salt of the desired nucleophile in a suitable solvent to drive the reaction is broadly applicable to its substitution chemistry.
| Nucleophile | Product Type | Reaction Conditions |
| Arylzinc Iodide | Benzylsilane | Rhodium catalyst |
| Amines | Silylmethylamines | Varies |
| Phosphines | Silylmethylphosphines | Varies |
| Thiolates | Silylmethyl thioethers | Varies |
Intramolecular Cyclization and Ring-Forming Reactions
This compound and its derivatives are valuable precursors for the synthesis of various silicon-containing cyclic compounds. These intramolecular reactions are driven by the formation of stable ring structures.
Formation of Oxasilolanes and Related Heterocycles
While direct examples of this compound forming oxasilolanes are not prevalent in the provided search results, the analogous iodine-promoted rearrangement of allylsilanes provides insight into the formation of silicon-containing heterocycles. nih.gov In these reactions, iodine acts as an electrophile, promoting cyclization. nih.govnih.gov This suggests that a substrate containing both a dimethylsilylmethyl group derived from this compound and a suitably positioned hydroxyl group could undergo intramolecular cyclization to form an oxasilolane.
Synthesis of Silacycles
Silacycles, carbocyclic rings containing one or more silicon atoms, are of growing interest in medicinal and materials chemistry due to their unique properties compared to their all-carbon counterparts. frontiersin.orgnih.gov The synthesis of silacycles can be achieved through various strategies, including transition-metal-catalyzed reactions that form carbon-silicon bonds. chemistryviews.org For instance, tetraallylsilane (B74137) undergoes an iodine-promoted rearrangement to form silacyclic compounds. nih.gov This transformation can be controlled to yield either mono- or double-rearrangement products. nih.gov While this example does not directly use this compound, it demonstrates a pathway for creating C-Si bonds in a cyclic structure, a strategy that could potentially be adapted.
Functional Group Transformations and Derivatizations Initiated by this compound-Derived Intermediates
The products resulting from the initial reactions of this compound can undergo further transformations, leading to a diverse range of functionalized molecules.
Oxidation Reactions (e.g., Tamao–Fleming Oxidation of Silane Products)
A significant application of organosilanes derived from reagents like this compound is their subsequent oxidation to alcohols. The Tamao–Fleming oxidation is a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond. wikipedia.org This reaction typically employs a peroxy acid or hydrogen peroxide and proceeds with retention of stereochemistry at the carbon center. wikipedia.orgjk-sci.comchem-station.com This allows the silyl group to act as a "masked hydroxyl group," which is advantageous because the silyl group is stable under many reaction conditions where a free hydroxyl group would not be. wikipedia.orgorganic-chemistry.org
| Oxidation Method | Typical Substrate | Key Reagents |
| Tamao Oxidation | Fluoro- or Chlorosilanes | Hydrogen peroxide, fluoride source |
| Fleming Oxidation | Phenylsilanes | Peroxy acid |
Precursor Role in the Synthesis of Specialized Reagents and Ligands (e.g., N-Heterocyclic Carbenes from Bisthis compound)
A derivative of this compound, bisthis compound, serves as a key building block for the synthesis of specialized ligands, particularly bis(N-heterocyclic carbenes) (NHCs). rsc.org These NHCs are valuable in organometallic chemistry and catalysis. academie-sciences.frresearchgate.net
The synthesis involves the reaction of bisthis compound with two equivalents of an N-substituted imidazole. rsc.org This reaction forms a bis(imidazolium) salt, which is the precursor to the free carbene. rsc.org The dimethylsilyl linker between the two NHC units is thought to enhance the chelating properties of the resulting ligand. rsc.org These silicon-bridged bis(NHC) ligands can then be used to form complexes with various transition metals. academie-sciences.fr
| Reactant | Product | Application |
| Bisthis compound and N-substituted imidazole | Bis(imidazolium) salt | Precursor to bis(N-heterocyclic carbene) ligands |
Mechanistic Investigations of Reactions Involving Iodomethyl Dimethylsilane
Elucidation of Radical-Based Reaction Pathways
(Iodomethyl)dimethylsilane can undergo reactions via free-radical intermediates, particularly under thermal or photochemical conditions, or in the presence of radical initiators. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps.
Initiation: The formation of the key (dimethylsilyl)methyl radical is the primary initiation step. This can be achieved through the homolytic cleavage of the carbon-iodine bond, which is relatively weak. This process can be initiated by heat or ultraviolet light. chemistrysteps.commasterorganicchemistry.com Alternatively, chemical initiators such as azobisisobutyronitrile (AIBN) or peroxides can be employed. youtube.com Another common method involves the reaction with a trialkyltin radical, generated from an organotin hydride like tributyltin hydride, which abstracts the iodine atom to form the desired silylmethyl radical. organic-chemistry.org
Thermal/Photochemical Initiation: Me₂Si(CH₂I) → Me₂Si(CH₂•) + I•
Chemical Initiation (using a generic initiator In•): In• + Me₂Si(CH₂I) → In-I + Me₂Si(CH₂•)
Propagation: Once the (dimethylsilyl)methyl radical is generated, it can participate in a series of propagation steps, which sustain the chain reaction. chemistrysteps.comyoutube.com A common propagation sequence involves the addition of the silylmethyl radical to an unsaturated substrate, such as an alkene or alkyne, to form a new carbon-centered radical. This new radical can then undergo further reactions, such as abstracting an atom from another molecule to continue the chain.
For instance, in the radical cyclization of related (bromomethyl)dimethylsilyl propargyl ethers, the silylmethyl radical, generated by the abstraction of the halogen by a tributyltin radical, adds intramolecularly to the alkyne. acs.org This forms a vinyl radical, which then abstracts a hydrogen atom from tributyltin hydride, regenerating the tributyltin radical to continue the chain.
Step 1 (Addition): Me₂Si(CH₂•) + R-CH=CH₂ → R-CH(•)-CH₂-CH₂SiMe₂
Step 2 (Atom Transfer): R-CH(•)-CH₂-CH₂SiMe₂ + H-SnBu₃ → R-CH₂-CH₂-CH₂SiMe₂ + •SnBu₃
Table 1: Common Methods for Radical Initiation in Reactions of Halomethylsilanes
| Initiation Method | Description | Typical Conditions |
| Thermal | Homolytic cleavage of the C-I bond induced by heat. | High temperatures (80-150 °C) |
| Photochemical | Homolytic cleavage of the C-I bond using UV light. | UV irradiation (e.g., 254 nm) at ambient temperature |
| Chemical Initiators | Use of radical initiators like AIBN or benzoyl peroxide. | 80-100 °C (for AIBN) |
| Organotin Hydrides | Abstraction of the iodine atom by a stannyl (B1234572) radical. | Bu₃SnH, catalytic AIBN, 80 °C |
The primary radical intermediate in these reactions is the (dimethylsilyl)methyl radical (Me₂Si(CH₂•)). Silyl (B83357) radicals, in general, are known to be chiral and exist in a pyramidal form with a degree of configurational stability, meaning they can retain their stereochemistry for a short period before inverting. wiley.com The presence and structure of such radical intermediates are often inferred from the stereochemical and regiochemical outcomes of the reactions they undergo. acs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. While specific EPR studies on the (dimethylsilyl)methyl radical are not widely reported, analogous carbon-centered radicals are well-characterized by this method. researchgate.net Computational studies also provide insight into the geometry, stability, and electronic structure of these silyl radical intermediates. wiley.com
Radical inhibitors are substances that can terminate the chain reaction by reacting with and deactivating the radical intermediates. youtube.comnih.gov The progress of reactions involving this compound that proceed via a radical mechanism is significantly retarded or completely suppressed by the presence of such inhibitors.
Common radical inhibitors include stable radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or molecules that readily form stable radicals, such as phenols (e.g., butylated hydroxytoluene - BHT) and quinones. youtube.comnih.gov Oxygen can also act as a radical inhibitor by forming peroxide radicals. youtube.com The observation that a reaction's rate is diminished upon the addition of these substances provides strong evidence for a radical-based pathway. uleth.ca For example, a reaction proceeding smoothly under AIBN initiation would be expected to slow down or stop if a radical scavenger like BHT is introduced into the reaction mixture.
Intramolecular Rearrangement Processes
Intramolecular rearrangements are a common feature in the chemistry of organosilicon compounds. These processes often involve the migration of a group from carbon to silicon or vice versa, and can be promoted by thermal means, catalysts, or the presence of specific functional groups.
While there is a lack of specific studies on 1,2-dihalo shifts directly involving this compound, research on related systems provides insight into the feasibility of such rearrangements. Theoretical studies on 1,2-dihaloethenes have explored the energetic factors influencing the stability of different isomers, which could be relevant to understanding the driving forces for halo shifts in organosilicon compounds. researchgate.net
A DFT study on the thermal rearrangement of chloromethylsilanes indicates that the migration of a chlorine atom from carbon to silicon is a possible pathway. researchgate.net This suggests that a similar 1,2-shift of the iodine atom in this compound could occur, potentially proceeding through a bridged transition state. The relative strengths of the Si-C, C-I, and Si-I bonds would be a critical factor in the thermodynamics and kinetics of such a rearrangement.
A notable example of silicon-mediated rearrangements is the iodine-promoted rearrangement of diallylsilanes. nih.gov Mechanistic studies suggest that this reaction proceeds through the intramolecular allylation of a β-silyl carbocation intermediate. nih.gov Although this compound does not possess allyl groups, this study highlights the role of iodine in promoting rearrangements in organosilanes and the potential for carbocationic intermediates stabilized by a β-silicon atom.
Furthermore, silicon-mediated elimination-rearrangement reactions have been observed in trimethylsilylethanes bearing α-phenyl and β-leaving groups. rsc.org These reactions are mediated by a β-carbanionic species and involve the migration of the trimethylsilyl (B98337) group. rsc.org This type of rearrangement underscores the versatility of silicon in mediating complex molecular transformations.
The table below outlines some silicon-mediated rearrangements and their proposed mechanisms, which could be analogous to potential rearrangements of this compound.
| Rearrangement Type | Substrate Class | Proposed Mechanism | Reference |
| Iodine-Promoted Rearrangement | Diallylsilanes | Intramolecular allylation of a β-silyl carbocation | nih.gov |
| Elimination-Rearrangement | Trimethylsilylethanes | β-carbanion-mediated migration of the silyl group | rsc.org |
| Thermal Rearrangement | Chloromethylsilanes | Intramolecular migration of the halogen from carbon to silicon | researchgate.net |
Theoretical and Computational Chemistry Approaches to Iodomethyl Dimethylsilane Reactivity
Quantum Chemical Studies on Electronic Structure and Bonding Characteristics
A foundational theoretical analysis of (Iodomethyl)dimethylsilane would involve quantum chemical calculations to elucidate its electronic structure and the nature of its chemical bonds. Methods like Density Functional Theory (DFT) could be employed to determine key properties.
Potential Areas of Investigation:
Molecular Geometry: Optimization of the ground state geometry to predict bond lengths (e.g., C-I, Si-C, Si-H) and bond angles.
Electron Distribution: Calculation of atomic charges and mapping of the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of nucleophilic or electrophilic attack.
Bonding Analysis: Natural Bond Orbital (NBO) analysis could be used to understand the hybridization of the silicon, carbon, and iodine atoms and to quantify the strength and polarity of the bonds within the molecule.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling is instrumental in exploring the mechanisms of chemical reactions. For this compound, this would involve simulating its reactions with various reagents to map out the potential energy surface.
Transition State Characterization and Stability
A critical aspect of modeling reaction pathways is the identification and characterization of transition states—the high-energy structures that connect reactants to products. For a given reaction of this compound, computational chemists would locate the transition state structure and perform a frequency calculation to confirm it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency). The stability and structure of this transition state would provide vital clues about the reaction mechanism.
Reaction Energetics and Kinetic Predictions
Once reactants, transition states, and products are computationally identified, their relative energies can be calculated to determine the reaction's thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy). From the activation energy, reaction rate constants can be estimated using transition state theory. This data is crucial for predicting how fast a reaction will proceed under given conditions.
Molecular Dynamics Simulations in Reaction Environments
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more realistic picture by simulating the explicit movement of the molecule and surrounding solvent molecules over time. An MD simulation of this compound in a solvent like tetrahydrofuran (B95107) or water could reveal important information about solvation effects, conformational changes, and the dynamics of its interaction with other reactants.
Prediction of Novel Reactivity and Selectivity in Organosilicon Chemistry
By combining the insights from electronic structure calculations and reaction pathway modeling, it becomes possible to predict new or unexplored reactivity for this compound. For instance, computational studies could compare the feasibility of different reaction pathways, such as S(_N)2 substitution at the carbon versus other potential reaction channels involving the silicon atom. These theoretical predictions can guide experimental chemists in designing new synthetic routes and exploring novel applications for this and related organosilicon compounds.
However, until such specific computational studies are performed and published, a detailed, data-driven article on the theoretical and computational chemistry of this compound cannot be constructed.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Probing
In-situ Spectroscopic Monitoring of Reactions (e.g., NMR for Intermediate Identification and Reaction Progress)
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. It allows for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. For reactions involving (Iodomethyl)dimethylsilane, ¹H NMR is particularly useful. The protons of the dimethylsilyl group [-Si(CH₃)₂] and the iodomethyl group [-CH₂I] have distinct chemical shifts.
As a reaction proceeds, for instance, in a nucleophilic substitution where the iodide is displaced, the signal corresponding to the -CH₂I protons (typically around δ 2.0 ppm) will decrease in intensity, while new signals corresponding to the protons on the newly formed -CH₂-Nu group will appear and grow. By integrating these signals over time, a kinetic profile of the reaction can be constructed, enabling the determination of reaction rates and orders. Furthermore, unexpected signals may indicate the formation of transient intermediates or side products, providing deeper mechanistic insight.
Table 1: Representative ¹H NMR Data for In-situ Monitoring of a Reaction with this compound
| Species | Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Observed Change During Reaction |
| Reactant | This compound | -Si(CH₃)₂ | ~0.4 |
| -CH₂I | ~2.0 | Signal intensity decreases | |
| Intermediate | e.g., Silylium (B1239981) species | Varies | Signal may appear and then disappear |
| Product | e.g., R-N-CH₂-Si(CH₃)₂ | -Si(CH₃)₂ | Varies (e.g., ~0.1-0.3) |
| R-N-CH₂- | Varies (e.g., ~2.2-2.8) | Signal intensity increases |
Isotope Labeling Experiments for Mechanistic Elucidation
Isotope labeling is a definitive method for tracing the fate of atoms throughout a reaction pathway, thereby elucidating the mechanism. The kinetic isotope effect (KIE) is a key experiment in this category. By replacing an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H or D), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step.
For this compound, synthesizing the deuterated analogue, (Iodomethyl-d₂)dimethylsilane (ICH₂D₂Si(CH₃)₂), would be highly informative. If a reaction mechanism involves the abstraction of a proton from the methyl group adjacent to the silicon in the rate-limiting step, a primary kinetic isotope effect (typically kH/kD > 2) would be observed. libretexts.orglibretexts.orgwikipedia.org A smaller or non-existent KIE would suggest that this C-H bond is not broken in the slowest step of the reaction. This technique is crucial for distinguishing between, for example, an E2 elimination pathway and an SN2 substitution pathway where no C-H bonds on the reactant are broken.
Crystallographic Studies of Reaction Products and Derivatives
While spectroscopic methods provide information about connectivity and kinetics, single-crystal X-ray crystallography offers unambiguous, three-dimensional structural data for crystalline products. This technique is the gold standard for determining bond lengths, bond angles, and stereochemistry, confirming the exact structure of a reaction product.
Derivatives of this compound can be synthesized and crystallized to provide definitive proof of their molecular architecture. For example, reaction with a suitable nucleophile could yield a stable, crystalline solid whose structure can be determined. These studies are vital for confirming the outcome of stereospecific reactions and for understanding the non-covalent intermolecular interactions, such as hydrogen bonds, that dictate the packing of molecules in the solid state. nih.gov This information is fundamental to materials science and drug design.
Advanced Mass Spectrometry for Detection and Characterization of Fleeting Intermediates
Many reactions proceed through high-energy, short-lived intermediates that cannot be isolated or observed by conventional techniques like NMR. Advanced mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is exceptionally suited for detecting and characterizing these fleeting species directly from the reaction mixture.
In reactions of this compound, a key potential intermediate is a transient silylium ion or a species with silylium-ion character. dntb.gov.uadntb.gov.ua By feeding a continuous stream from the reaction vessel directly into the ESI-MS source, it is possible to capture these charged intermediates in the gas phase and determine their mass-to-charge ratio (m/z). Further analysis using tandem mass spectrometry (MS/MS) involves isolating the intermediate ion, fragmenting it, and analyzing the resulting pieces. This fragmentation pattern provides a structural fingerprint, helping to confirm the identity of the transient species and providing direct evidence for a proposed reaction mechanism.
Future Research Directions and Emerging Opportunities in Iodomethyl Dimethylsilane Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
A significant frontier in (iodomethyl)dimethylsilane chemistry lies in the development of advanced catalytic systems to modulate its reactivity and enhance selectivity. While the inherent reactivity of the carbon-iodine bond allows for a range of transformations, catalysts can offer milder reaction conditions, improved functional group tolerance, and access to novel reaction pathways.
Research is moving towards exploring transition-metal catalysis to activate the Si-CH₂-I moiety. For instance, palladium- or nickel-catalyzed cross-coupling reactions, analogous to those used for other alkyl halides, could enable the formation of carbon-carbon and carbon-heteroatom bonds under more controlled conditions than traditional nucleophilic substitution. Another area of interest is the use of photoredox catalysis. Visible-light-mediated approaches could generate silylmethyl radicals from this compound, which could then participate in a variety of addition and coupling reactions that are complementary to ionic pathways.
Furthermore, the development of organocatalytic systems presents a sustainable and metal-free alternative. Chiral catalysts, in particular, could enable enantioselective transformations, introducing chirality at the carbon atom bearing the dimethylsilyl group. Additionally, catalytic systems involving iodine, such as the I₂/DMSO system, are being investigated for their ability to facilitate oxidative C-H functionalization and cyclization reactions where silylmethyl groups could be incorporated. mdpi.com The goal is to create a toolbox of catalytic methods that allow chemists to fine-tune the reactivity of this compound for specific synthetic challenges.
Table 1: Potential Catalytic Approaches for this compound
| Catalytic System | Potential Transformation | Advantages |
| Palladium/Nickel Catalysis | Cross-coupling reactions (e.g., with boronic acids, amines) | High efficiency, broad substrate scope, well-established methodology. |
| Photoredox Catalysis | Radical addition to alkenes/alkynes, C-H functionalization | Mild reaction conditions, unique reactivity via radical intermediates. |
| Organocatalysis | Asymmetric alkylation, phase-transfer reactions | Metal-free, potential for enantioselectivity, sustainable. |
| Dual Catalysis | Combining two catalytic cycles (e.g., metal and photoredox) | Access to novel and complex transformations in a single step. |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The modernization of chemical synthesis through automation and continuous flow processes presents a significant opportunity for the application of this compound. nih.gov These technologies offer improved safety, reproducibility, and scalability compared to traditional batch methods. nih.govflinders.edu.au The properties of this compound, a liquid reagent, make it highly suitable for integration into such systems. sigmaaldrich.com
In continuous flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mit.edumdpi.com This precise control is particularly advantageous for managing exothermic reactions or handling reactive intermediates that can be generated from this compound. The ability to telescope multiple reaction steps without intermediate purification is a key benefit of flow synthesis, streamlining complex synthetic sequences. flinders.edu.aunih.gov
Automated synthesis platforms, which often combine robotics with flow or batch reactors, can accelerate the discovery and optimization of new reactions and molecules. chemrxiv.orgmpg.de By incorporating this compound as a building block in these platforms, libraries of complex silylated molecules can be synthesized rapidly. synplechem.com This is particularly relevant for medicinal chemistry and materials science, where the systematic modification of a molecular scaffold is crucial for structure-activity relationship studies. The development of capsule-based or pre-packaged reagent cartridges containing this compound could further simplify its use in these automated systems, making complex synthesis more accessible and efficient. synplechem.com
Table 2: Advantages of Using this compound in Modern Synthesis Technologies
| Technology | Key Advantages | Relevance for this compound |
| Continuous Flow Chemistry | Enhanced heat and mass transfer, improved safety, precise control of reaction conditions, easy scalability. nih.govmit.edu | Enables safe handling of exothermic reactions and reactive intermediates; allows for multi-step sequences involving silylation. flinders.edu.au |
| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, automated purification, library synthesis. nih.govchemrxiv.org | Facilitates the rapid synthesis of diverse silylated compounds for materials and drug discovery. |
| Robotic Systems with AI | Data-driven synthesis planning, autonomous experimentation, closed-loop optimization. nih.gov | Allows for intelligent exploration of reaction space and discovery of novel transformations involving this compound. |
Exploration of New Application Domains in Complex Molecule Synthesis
While this compound is a known reagent for introducing the dimethylsilylmethyl group, its full potential in the synthesis of complex, high-value molecules is still being explored. Future research will likely focus on leveraging its unique reactivity to tackle challenging synthetic problems in areas like natural product synthesis and the construction of sophisticated pharmaceutical intermediates.
One emerging area is its use in cascade reactions. A single transformation involving this compound could trigger a sequence of bond-forming events, rapidly building molecular complexity. For example, the initial silylmethylation could be followed by an intramolecular cyclization or rearrangement, controlled by the steric or electronic properties of the silicon group. The development of such elegant and efficient cascade processes is a key goal in modern organic synthesis.
Furthermore, the dimethylsilylmethyl group itself can serve as a versatile functional handle for further elaboration. It can act as a stable protecting group, a precursor to other functional groups (e.g., a hydroxyl group via Fleming-Tamao oxidation), or a directing group in subsequent reactions. Research into new transformations that exploit the installed dimethylsilylmethyl moiety will expand the synthetic utility of this compound beyond simple alkylation. Its application in fragment-based drug discovery and the synthesis of PROTACs (PROteolysis TArgeting Chimeras) are also promising areas, where the silyl (B83357) group can be used to modulate physicochemical properties like solubility and metabolic stability.
Interdisciplinary Research Endeavors Beyond Traditional Organic Synthesis
The unique properties of the dimethylsilylmethyl group are driving the application of this compound into fields beyond traditional organic synthesis. A major area of opportunity is in materials science and polymer chemistry. The incorporation of silicon-containing moieties into organic materials can significantly enhance their thermal stability, oxidative resistance, and photophysical properties.
This compound can be used to functionalize monomers or polymer backbones, creating novel materials with tailored properties. For instance, its analogue, (chloromethyl)dimethylsilane (B1588744), is a precursor for creating complex organosilicon dendrimers and functionalized silsesquioxanes, which have applications in electronics, ceramics, and coatings. researchgate.netmdpi.com The silyl group can influence the morphology and self-assembly of polymers and organic semiconductors.
In medicinal chemistry and chemical biology, the introduction of a dimethylsilylmethyl group can be a valuable strategy in drug design. The lipophilicity and metabolic stability imparted by the silyl group can improve the pharmacokinetic profile of a drug candidate. Furthermore, silicon's ability to participate in unique non-covalent interactions could be exploited in the design of enzyme inhibitors or molecular probes. The development of silylated analogues of known bioactive molecules using this compound is a promising avenue for discovering new therapeutic agents with improved properties.
Q & A
Q. How can researchers address ethical concerns when studying this compound’s biomedical applications?
- Methodological Answer : Preclinical studies must follow institutional review board (IRB) protocols for cytotoxicity testing. Transparent reporting of negative results (e.g., lack of efficacy in specific cancer models) avoids publication bias. Cross-disciplinary collaboration with toxicologists ensures safety assessments align with regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
